3-anilinothieno[3,2-d]pyrimidin-4(3H)-one

Antimalarial drug discovery Physicochemical property optimization Solubility-limited bioavailability

Procure 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one (CAS 338750-82-6) to access a privileged thieno[3,2-d]pyrimidin-4(3H)-one scaffold with a unique 3-anilino substitution pattern that is underexplored in kinase inhibitor programs targeting EGFR, BTK, Cdc7, PDE7, and JAK1. With a defined antiplasmodial IC50 of 28 ± 3 µM, CHO cytotoxicity >100 µM, and predicted aqueous solubility of ~119 µM, this compound serves as a soluble, low-toxicity baseline control for SAR expansion and scaffold-hopping campaigns. Avoid uncontrolled variables by using the correct substitution isomer — 2-substituted or 4,6-disubstituted analogs exhibit fundamentally different kinase selectivity profiles and cannot substitute.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
CAS No. 338750-82-6
Cat. No. B3035848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-anilinothieno[3,2-d]pyrimidin-4(3H)-one
CAS338750-82-6
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN2C=NC3=C(C2=O)SC=C3
InChIInChI=1S/C12H9N3OS/c16-12-11-10(6-7-17-11)13-8-15(12)14-9-4-2-1-3-5-9/h1-8,14H
InChIKeyVPOMTBPOYDOJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one (CAS 338750-82-6): Procurement-Relevant Chemical Profile and Core Scaffold Characteristics


3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one (CAS 338750-82-6) is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidinone core with an anilino (phenylamino) substituent at the 3-position [1]. This core scaffold serves as a versatile pharmacophore in kinase inhibitor drug discovery programs targeting EGFR, BTK, Cdc7, PDE7, and JAK1 [2][3]. The compound has a molecular formula of C12H9N3OS, molecular weight of 243.29 g/mol, calculated XLogP3-AA of 2.8, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The 3-anilino substitution pattern distinguishes this compound from 2-substituted or 4-substituted thieno[3,2-d]pyrimidinone analogs, which constitute the bulk of SAR studies in the literature [4].

Why Thieno[3,2-d]pyrimidin-4(3H)-one Analogs Cannot Be Interchanged: Substitution Position Dictates Kinase Selectivity and Potency


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold exhibits profound substitution-dependent biological divergence that precludes generic interchange. SAR studies demonstrate that the position of substituents—whether at the 2-position, 3-position, 4-position, or 6-position—fundamentally alters kinase selectivity profiles, potency, and even the target enzyme family engaged [1]. For instance, 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones demonstrate PDE7 inhibitory activity with selectivity against PDE3/4/5 [2], whereas 4,6-substituted derivatives bearing entirely different substitution patterns exhibit BTK inhibition with B-cell selectivity [3]. The 3-anilino substitution pattern of CAS 338750-82-6 represents a distinct chemical space within this scaffold family that cannot be functionally approximated by 2-substituted or 4-substituted analogs. Furthermore, QSAR analyses indicate that the electronic nature of substituents at specific positions exerts differential effects on biological activity across target classes [4]. Substituting one thieno[3,2-d]pyrimidin-4(3H)-one analog for another without rigorous experimental validation introduces uncontrolled variables that may invalidate SAR hypotheses or lead to false-negative screening outcomes.

Quantitative Differentiation Evidence for 3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one (CAS 338750-82-6)


Aqueous Solubility Superiority Over Thieno[3,2-d]pyrimidin-4(3H)-one Structural Analogs in Antimalarial Lead Optimization

In a structure-guided antimalarial lead optimization program targeting the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one (designated as compound 7) exhibited the highest predicted aqueous solubility among a series of 10 structurally related analogs. The compound demonstrated a calculated logS value of -3.3, which translates to a predicted solubility of approximately 119 μM. This value was significantly higher than all other analogs in the series, which ranged from -3.6 to -5.7 logS units (solubility range: 0.5-63 μM) [1]. The improved solubility was attributed to the specific 3-anilino substitution pattern, which optimizes the balance between hydrophobic surface area and hydrogen bonding capacity relative to alternative substitution patterns at the 2-, 4-, and 6-positions. This solubility advantage positions the compound as a preferable starting point for optimization campaigns where aqueous solubility is a limiting factor in assay performance or in vivo exposure.

Antimalarial drug discovery Physicochemical property optimization Solubility-limited bioavailability

Quantified Antiplasmodial Activity with Defined IC50 Value in P. falciparum 3D7 Assay

3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one (compound 7) was evaluated for in vitro antiplasmodial activity against the chloroquine-sensitive P. falciparum 3D7 strain using a standard SYBR Green I fluorescence-based assay. The compound exhibited an IC50 value of 28 ± 3 μM [1]. This activity, while modest in absolute terms relative to clinical antimalarials, establishes a baseline potency for this specific substitution pattern that serves as a reference point for SAR interpretation. Notably, the compound's modest antiplasmodial activity was obtained despite its relatively favorable solubility profile, suggesting that the 3-anilino substitution pattern provides a balanced physicochemical starting point that can be further optimized for potency while maintaining drug-like properties. In contrast, several 2-substituted analogs in the same study exhibited IC50 values >100 μM or were completely inactive, indicating that the 3-anilino substitution pattern confers measurable, albeit modest, antiplasmodial activity that is absent in other substitution positions [1].

Antimalarial screening Plasmodium falciparum In vitro potency

3-Anilino Substitution Pattern: Pharmacophore Distinction from 2-Amino and 4-Amino Thieno[3,2-d]pyrimidinone Analogs

Comprehensive SAR analyses across multiple target classes reveal that the substitution position on the thieno[3,2-d]pyrimidin-4(3H)-one core is a primary determinant of kinase selectivity. 2-Amino-substituted thieno[3,2-d]pyrimidin-4(3H)-ones, such as the 2-(4-pyridylamino) series, demonstrate PDE7 inhibition with IC50 values in the nanomolar range and selectivity over PDE3/4/5 [1]. In contrast, 4-amino-substituted thieno[3,2-d]pyrimidines show dual EGFR/ErbB-2 inhibition with antiproliferative IC50 values <1 μM against human tumor cells [2]. The 3-anilino substitution pattern of CAS 338750-82-6 occupies a distinct pharmacophore space that has been less extensively explored in kinase programs compared to the 2- and 4-substituted analogs [3]. 3D-QSAR analyses of thieno[3,2-d]pyrimidin-4(3H)-one PDE7 inhibitors indicate that substituents at the 3-position interact with different regions of the binding pocket compared to substituents at the 2-position, resulting in divergent steric and electrostatic contour maps [4]. This pharmacophore distinction means that 3-anilino-substituted compounds cannot be assumed to recapitulate the kinase inhibition profiles of their 2-amino or 4-amino counterparts without experimental verification.

Kinase inhibitor selectivity Scaffold-based drug design Substitution position SAR

Comparative Cytotoxicity Profile: Low In Vitro Cytotoxicity Against Mammalian Cells

3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one (compound 7) was assessed for cytotoxicity against Chinese Hamster Ovarian (CHO) mammalian cells as a counter-screen to evaluate selectivity for parasite versus mammalian cell viability. The compound exhibited low cytotoxicity with an IC50 value >100 μM against CHO cells [1]. When combined with the antiplasmodial IC50 of 28 ± 3 μM, this yields a calculated selectivity index (SI = CHO IC50 / P. falciparum IC50) of >3.6, indicating at least 3.6-fold selective activity against the parasite relative to mammalian cell toxicity. This selectivity profile is comparable to or exceeds that of several other analogs in the series, including compounds 2 and 4 which showed higher antiplasmodial activity (IC50 values of 52 and 55 μM, respectively) but with similar CHO cytotoxicity profiles (IC50 values also >100 μM), resulting in lower selectivity indices of >1.9 and >1.8 respectively [1].

Cytotoxicity screening Therapeutic index Selectivity profiling

Recommended Application Scenarios for 3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one (CAS 338750-82-6)


Antimalarial Lead Optimization: Baseline SAR Reference with Defined Solubility and Selectivity Profile

This compound serves as a defined reference point in antimalarial lead optimization programs targeting the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. With a quantified antiplasmodial IC50 of 28 ± 3 μM against P. falciparum 3D7, a CHO cytotoxicity IC50 >100 μM (yielding a selectivity index >3.6), and predicted aqueous solubility of ~119 μM, it provides a balanced physicochemical and biological starting point for SAR expansion [1]. The 3-anilino substitution pattern represents a distinct chemical space relative to more extensively studied 2-amino and 4-amino analogs, offering opportunities for novel IP generation and underexplored kinase selectivity profiles [2]. Researchers can use this compound to establish baseline activity, solubility, and selectivity metrics against which newly synthesized analogs can be quantitatively benchmarked.

Physicochemical Property Benchmarking: Solubility Reference Standard for Thieno[3,2-d]pyrimidin-4(3H)-one Analog Series

With a predicted logS of -3.3 (solubility ~119 μM), 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one represents the upper bound of aqueous solubility among structurally characterized thieno[3,2-d]pyrimidin-4(3H)-one analogs in the antimalarial lead optimization series [1]. This compound can serve as a solubility reference standard for laboratories developing formulation strategies, conducting kinetic solubility assays, or troubleshooting precipitation issues in biochemical screens with related scaffold compounds. The favorable solubility profile reduces the risk of false-negative screening results due to compound aggregation or precipitation, making it suitable for high-concentration screening campaigns where other analogs may fail due to solubility limitations.

Kinase Inhibitor Scaffold Diversification: Exploring Underexplored 3-Position Substitution Chemical Space

Whereas the kinase inhibitor literature on thieno[3,2-d]pyrimidines is dominated by 2-amino-substituted PDE7 inhibitors and 4,6-disubstituted BTK/Cdc7 inhibitors, the 3-anilino substitution pattern of CAS 338750-82-6 occupies a significantly less explored pharmacophore space [1][2]. 3D-QSAR analyses indicate that 3-position substituents interact with distinct regions of kinase binding pockets compared to 2-position substituents, suggesting that the 3-anilino compound may exhibit kinase selectivity profiles that differ substantially from published analogs [3]. This compound is therefore appropriate for kinase panel screening campaigns aimed at identifying novel selectivity profiles, for scaffold-hopping exercises, and for generating SAR data that expands the intellectual property landscape around thieno[3,2-d]pyrimidinone-based kinase inhibitors.

Negative Control or Baseline Compound in SAR Studies of More Potent Analogs

Given its modest antiplasmodial potency (IC50 = 28 ± 3 μM) relative to optimized clinical candidates, 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one is ideally suited as a baseline comparator or weak-activity control in SAR studies [1]. Researchers evaluating more potent 2-substituted, 4-substituted, or 6-substituted thieno[3,2-d]pyrimidin-4(3H)-one analogs can use this compound to quantify the fold-improvement in potency conferred by alternative substitution patterns. The compound's well-characterized solubility and cytotoxicity profiles further support its utility as a control that minimizes confounding factors from poor physicochemical properties or non-specific toxicity, enabling cleaner interpretation of SAR trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-anilinothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.